Methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate
CAS No.: 1000930-84-6
Cat. No.: VC8403489
Molecular Formula: C12H8Cl2N2O3
Molecular Weight: 299.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1000930-84-6 |
|---|---|
| Molecular Formula | C12H8Cl2N2O3 |
| Molecular Weight | 299.11 g/mol |
| IUPAC Name | methyl 4-(4,5-dichloro-6-oxopyridazin-1-yl)benzoate |
| Standard InChI | InChI=1S/C12H8Cl2N2O3/c1-19-12(18)7-2-4-8(5-3-7)16-11(17)10(14)9(13)6-15-16/h2-6H,1H3 |
| Standard InChI Key | FYQYEPQRYXBONA-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl |
Introduction
Methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate is a synthetic organic compound belonging to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The compound's structure includes a pyridazine ring substituted with chlorine atoms and a benzoate ester group, making it a potential candidate for pharmacological studies.
Synthesis Pathways
The synthesis of methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate typically involves:
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Formation of the Pyridazine Core:
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Starting with hydrazine derivatives reacting with dicarbonyl compounds under controlled conditions.
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Chlorination:
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Introduction of chlorine atoms at specific positions on the pyridazine ring using chlorinating agents like phosphorus oxychloride ().
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Esterification:
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The benzoate moiety is introduced via esterification reactions involving methyl alcohol and benzoic acid derivatives.
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These steps require precise temperature control and purification techniques to ensure high yield and purity.
Applications in Medicinal Chemistry
Pyridazinone derivatives, including methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate, have shown promise in various therapeutic areas:
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Antihypertensive Agents:
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Pyridazinones are explored for their vasodilatory effects by inhibiting phosphodiesterase enzymes.
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Anti-inflammatory Properties:
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The presence of electron-withdrawing groups enhances anti-inflammatory activity by modulating prostaglandin synthesis.
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Anticancer Research:
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Chlorinated pyridazines are being studied for their ability to inhibit tumor cell proliferation through apoptosis induction.
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Biological Activity Studies
Preliminary studies on similar compounds suggest:
| Activity | Findings |
|---|---|
| Cytotoxicity | Effective against certain cancer cell lines with IC50 values in the micromolar range |
| Enzyme Inhibition | Inhibits phosphodiesterase enzymes, improving cardiovascular outcomes |
| Antibacterial | Moderate activity against Gram-positive bacteria |
Further in vitro and in vivo studies are required to confirm these activities for this specific compound.
Analytical Characterization
The compound can be characterized using the following techniques:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR provide insights into hydrogen and carbon environments.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups through characteristic absorption bands (e.g., ketone at ~1700 cm).
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X-ray Crystallography:
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Determines three-dimensional molecular geometry and intermolecular interactions.
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